molecular formula C22H21N3O5S B2386274 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 899968-59-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2386274
CAS No.: 899968-59-3
M. Wt: 439.49
InChI Key: DKZNDEMZSYAJRD-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
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Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C21H22N2O3SC_{21}H_{22}N_{2}O_{3}S and has a molecular weight of approximately 378.48 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a pyridazine derivative through a thioacetamide group.

Pharmacological Activities

1. Antiviral Activity:
Recent studies have shown that compounds with similar structural motifs exhibit significant antiviral properties. For instance, heterocyclic compounds containing dioxole structures have been reported to inhibit various viral infections, including herpes simplex virus (HSV) and hepatitis C virus (HCV) . The specific compound's activity against these viruses remains to be fully elucidated but suggests potential therapeutic applications.

2. Anticancer Potential:
Compounds derived from pyridazine and thioacetamide have been investigated for their anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

3. Anti-inflammatory Effects:
The anti-inflammatory activity of similar compounds has been documented, particularly in the context of cyclooxygenase (COX) inhibition. For example, thiazole derivatives linked to dioxole structures have demonstrated selective inhibition of COX-2, leading to reduced inflammatory responses in vivo . The specific compound's anti-inflammatory profile warrants further investigation.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Viral Replication: Similar compounds have been shown to interfere with viral replication processes by inhibiting viral enzymes or blocking viral entry into host cells.
  • Induction of Apoptosis: The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Inflammatory Pathways: By inhibiting key enzymes involved in the inflammatory response (e.g., COX), the compound could reduce the production of pro-inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundActivityFindings
6-(2,5-Dimethoxyphenyl)pyridazin derivativesAntiviralShowed significant inhibition against HSV with low cytotoxicity.
Thiazole derivativesAnticancerInduced apoptosis in various cancer cell lines; effective against tumor growth in animal models.
Dioxole-linked COX inhibitorsAnti-inflammatoryDemonstrated selective inhibition of COX-2 with reduced side effects compared to traditional NSAIDs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-27-15-4-7-18(28-2)16(10-15)17-5-8-22(25-24-17)31-12-21(26)23-11-14-3-6-19-20(9-14)30-13-29-19/h3-10H,11-13H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZNDEMZSYAJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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